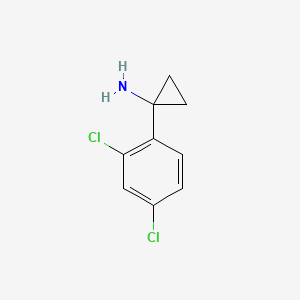

1-(2,4-Dichlorophenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHNVROXMHDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640622 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864263-95-6 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA)

[1]

Executive Summary & Chemical Identity[1][2][3]

1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA) is a conformationally restricted primary amine scaffold used primarily in the development of monoamine reuptake inhibitors and as a mechanistic probe for cytochrome P450 inactivation. Unlike its regioisomer 2-phenylcyclopropanamine (Tranylcypromine), which is a potent MAO inhibitor, the 1-aryl substituted cyclopropanamines are frequently investigated for their potential as Triple Reuptake Inhibitors (SNDRIs) targeting serotonin, norepinephrine, and dopamine transporters.

This guide details the physicochemical properties, advanced synthesis via the Kulinkovich-Szymoniak reaction, and the metabolic safety profile of 1-DCPCA.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine |

| Common Name | 1-DCPCA; 1-(2,4-Dichlorophenyl)cyclopropylamine |

| CAS Number (HCl Salt) | 1215415-04-5 |

| Molecular Formula | C₉H₉Cl₂N (Free Base) / C₉H₁₀Cl₃N (HCl Salt) |

| Molecular Weight | 202.08 g/mol (Free Base) / 238.54 g/mol (HCl Salt) |

| pKa (Predicted) | 9.2 ± 0.5 (Conjugate Acid) |

| LogP (Predicted) | 2.8 – 3.1 |

| H-Bond Donors/Acceptors | 1 / 1 |

| Topological Polar Surface Area | 26.02 Ų |

Physicochemical & Structural Analysis

Conformational Rigidity

The cyclopropane ring imposes severe conformational constraints on the ethylamine side chain equivalent. In 1-DCPCA, the amine and the dichlorophenyl ring are geminally substituted (attached to C1). This "gem-disubstitution" locks the phenyl ring and the amine into a fixed spatial relationship, preventing the free rotation observed in phenethylamine analogues. This rigidity is exploited in medicinal chemistry to map the pharmacophore of monoamine transporters (SERT/NET/DAT).

Solubility Profile

-

Free Base: Lipophilic oil, sparingly soluble in water, highly soluble in DCM, MeOH, and DMSO.

-

HCl Salt: White crystalline solid. Soluble in water (>10 mg/mL), methanol, and ethanol. Insoluble in non-polar ethers (diethyl ether, hexanes).

Advanced Synthesis: The Kulinkovich-Szymoniak Route

While historical routes involved the Curtius rearrangement of 1-arylcyclopropanecarboxylic acids, the modern, scalable, and atom-economical approach is the Kulinkovich-Szymoniak reaction . This method constructs the cyclopropylamine ring directly from a nitrile using a Grignard reagent and a titanium catalyst.[1]

Mechanistic Rationale

The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and Titanium(IV) isopropoxide. This "ligand exchange" mechanism avoids the use of hazardous azides (Curtius) or diazomethane (cyclopropanation).

Detailed Protocol (Bench Scale)

Reagents:

-

2,4-Dichlorobenzonitrile (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)[2]

-

Solvent: Anhydrous THF/Ether mixture.

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried flask under Argon, dissolve 2,4-dichlorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous THF (50 mL).

-

Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane species.

-

Ligand Exchange: Allow the mixture to warm slowly to -10°C over 1 hour. During this phase, the nitrile inserts into the titanacyclopropane to form an azatitanacyclopentene intermediate.

-

Lewis Acid Activation: Cool back to -78°C. Add BF₃·OEt₂ (20 mmol) dropwise. This crucial step promotes ring contraction and demetallation.

-

Quench: Warm to room temperature and stir for 1 hour. Quench with 10% NaOH (aq) followed by extraction with Ethyl Acetate (3x).

-

Purification: The crude amine is often oily. Convert to the HCl salt by bubbling dry HCl gas through a diethyl ether solution of the crude amine. Filter the precipitate to obtain 1-DCPCA·HCl.

Synthesis Pathway Diagram[1][7]

Figure 1: The Kulinkovich-Szymoniak reaction pathway converts nitriles directly to primary cyclopropylamines via a titanium-mediated cycle.

Pharmacological & Safety Profile

Mechanism of Action (Scaffold Level)

1-Arylcyclopropanamines act as bioisosteres for

-

SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors): The 2,4-dichloro substitution pattern is classically associated with high affinity for the serotonin transporter (SERT), similar to the substitution in Sertraline.

-

NMDA Antagonists: Similar scaffolds have shown activity as uncompetitive antagonists at the NMDA receptor.

Metabolic Liability: Mechanism-Based Inhibition

Researchers must be aware that cyclopropylamines are notorious Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes.

The Radical Clock Mechanism:

-

Single Electron Transfer (SET): The P450 heme iron abstracts an electron from the amine nitrogen.

-

Ring Opening: The resulting nitrogen radical cation triggers the homolytic cleavage of the strained cyclopropane ring.

-

Covalent Binding: The opened radical species can attack the heme porphyrin ring, irreversibly inactivating the enzyme (Suicide Inhibition).

This property makes 1-DCPCA a useful tool for studying P450 active sites but poses a toxicity risk in drug development candidates.

Metabolic Activation Diagram

Figure 2: Mechanism of CYP450 inactivation by cyclopropylamines. The ring strain drives rapid radical opening and subsequent enzyme alkylation.

Handling and Stability

-

Storage: The HCl salt is hygroscopic. Store at -20°C under desiccant. The free base degrades rapidly upon exposure to air (oxidation/carbamate formation) and should be used immediately or stored under Argon.

-

Safety: Irritant to eyes, respiratory system, and skin.[2][3] Due to the potential for MAO inhibition (structural similarity to Tranylcypromine), handle with extreme caution to avoid hypertensive crises if ingested or absorbed.

References

-

Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793. Link

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Generation and Applications in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link

-

Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. Link

-

PubChem. (2024).[4] this compound hydrochloride (Compound Summary). National Library of Medicine. Link

Sources

- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 2. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[1-(2,4-Dichlorophenyl)cyclopropyl]ethan-1-amine | C11H13Cl2N | CID 82081741 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 1-(2,4-Dichlorophenyl)cyclopropanamine

[1][2][3][4][5][6][7][8]

Executive Summary

This compound (typically supplied as the hydrochloride salt, CAS 1215415-04-5 ) is a geminal disubstituted cyclopropane derivative.[1][2][3][4] Structurally, it consists of a cyclopropane ring bearing both a primary amine and a 2,4-dichlorophenyl moiety at the C1 position.[1][2]

This compound belongs to a class of 1-arylcyclopropanamines known for their utility as rigid bioisosteres of phenethylamines and amphetamines.[1][2] In drug discovery, this scaffold is frequently investigated for its ability to modulate monoamine transporters (SERT, NET, DAT), serving as a core fragment in the synthesis of Triple Reuptake Inhibitors (TRIs) and antidepressants.[1][2]

Chemical Identity & Verification

Precise identification is critical due to the existence of regioisomers (e.g., vicinal 2-phenyl analogs) which possess vastly different pharmacological profiles.[1][2]

Core Identifiers

| Parameter | Data |

| Chemical Name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride |

| CAS Number (HCl Salt) | 1215415-04-5 |

| CAS Number (Free Base) | Not widely indexed; typically generated in situ |

| Molecular Formula | C₉H₉Cl₂N[1][2][5] · HCl (Salt) / C₉H₉Cl₂N (Base) |

| Molecular Weight | 238.54 g/mol (HCl Salt) / 202.08 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Structural Verification

SMILES (Free Base): NC1(CC1)C2=C(Cl)C=C(Cl)C=C2 InChIKey: FBMTWRZQBRHOPF-UHFFFAOYSA-N (Analogous base key)[1][2]

Critical Structural Feature: The "1-" designation confirms the geminal arrangement.[1][2] The amine and the phenyl ring are attached to the same carbon.[1][2] This distinguishes it from tranylcypromine analogs where substituents are on adjacent carbons.[1][2]

Figure 1: Topology of this compound showing the geminal attachment essential for its specific pharmacological activity.[1][2]

Pharmacological Context & Applications

Mechanism of Action

The 1-arylcyclopropanamine scaffold functions as a conformationally restricted analog of phenethylamine .[1][2] By locking the ethyl chain into a cyclopropane ring, the molecule exhibits:

-

Metabolic Stability: The cyclopropane ring resists oxidative deamination by Monoamine Oxidase (MAO) more effectively than flexible alkyl chains.[1][2]

-

Transporter Affinity: The rigid structure often enhances binding affinity to the S1 pocket of monoamine transporters (SERT/NET).[1][2]

Structure-Activity Relationship (SAR)[1][2]

-

2,4-Dichloro Substitution: The ortho (2-position) chlorine introduces steric bulk that forces the phenyl ring out of coplanarity with the cyclopropane ring.[1][2] This "twist" often increases selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) compared to the 3,4-dichloro analogs.[1][2]

-

Geminal vs. Vicinal: Geminal amines (like this compound) generally lack the potent MAO inhibition seen in vicinal analogs (like tranylcypromine), acting instead as pure reuptake inhibitors.[1][2]

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 1-arylcyclopropanamines is the Kulinkovich-Szymoniak Reaction .[1][2] This protocol is self-validating because the formation of the cyclopropane ring is mechanistically coupled to the introduction of the amine.[1][2]

Reaction Pathway

Precursor: 2,4-Dichlorobenzonitrile Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)₄), Boron trifluoride etherate (BF₃[1][2]·OEt₂).

Figure 2: The Kulinkovich-Szymoniak synthesis route, converting nitriles directly to cyclopropanamines.[1][2]

Step-by-Step Protocol

-

Ligand Exchange: In a dry flask under Argon, dissolve 2,4-dichlorobenzonitrile (1.0 eq) in anhydrous THF.

-

Catalyst Addition: Add Ti(OiPr)₄ (1.1 eq).[1][2] The solution typically turns yellow/orange.[1][2]

-

Grignard Addition: Slowly add EtMgBr (2.2 eq) at -78°C. The reaction generates a titanacyclopropane intermediate.[1][2]

-

Lewis Acid Activation: Add BF₃·OEt₂ (2.0 eq) to facilitate the ring closure and amination.[1][2]

-

Quench & Workup: Quench with 10% NaOH. Extract with diethyl ether.[1][2]

-

Salt Formation: Treat the crude oil with HCl in dioxane to precipitate the This compound hydrochloride salt.[1][2]

Analytical Characterization

To validate the identity of the synthesized or purchased material, compare analytical data against these standards:

1H NMR (DMSO-d6, 400 MHz)

-

Aromatic Region (7.3 - 7.7 ppm): Three protons corresponding to the 1,2,4-substitution pattern.[1][2] Look for a doublet (d) at ~7.6 ppm (H-3), a doublet of doublets (dd) at ~7.4 ppm (H-5), and a doublet (d) at ~7.3 ppm (H-6).[1][2]

-

Amine (8.5 - 9.0 ppm): Broad singlet integrating to 3H (NH₃⁺) if running the HCl salt.[1][2]

-

Cyclopropane High Field (1.0 - 1.6 ppm): Two distinct multiplets (AA'BB' system) representing the four methylene protons of the cyclopropane ring.[1][2] This confirms the ring structure is intact.[1][2]

Mass Spectrometry (LC-MS)[1][2]

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Statement | Code |

| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][6] | H302 |

| Skin Corrosion | Causes skin irritation.[1][2][6] | H315 |

| Eye Damage | Causes serious eye irritation.[1][2][6] | H319 |

| STOT-SE | May cause respiratory irritation.[1][2][6] | H335 |

Handling Protocol:

References

-

PubChem Compound Summary. (2025). This compound hydrochloride (CAS 1215415-04-5).[1][2][3][7][4][8][5][9] National Center for Biotechnology Information.[1][2] Link

-

Szymoniak, J., et al. (2001).[1][2] "Synthesis of primary cyclopropylamines from nitriles." Journal of Organic Chemistry. (Foundational method for 1-arylcyclopropanamine synthesis).[1][2] Link[1][2]

-

Skrydstrup, T., et al. (2006).[1][2] "Mechanistic studies of the Kulinkovich reaction." Angewandte Chemie. (Mechanistic validation of the titanacyclopropane intermediate). Link[1][2]

-

ChemicalBook. (2025).[1][2] Product Specifications: this compound hydrochloride.[1][2][3][7][4][8][5][9] Link

Sources

- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. molcore.com [molcore.com]

- 8. Page loading... [guidechem.com]

- 9. eMolecules this compound hydrochloride | 1215415-04-5 | Fisher Scientific [fishersci.com]

Technical Monograph: 1-(2,4-Dichlorophenyl)cyclopropanamine

Pharmacodynamics, Mechanism of Action, and Experimental Characterization[1][2]

Executive Summary

1-(2,4-Dichlorophenyl)cyclopropanamine (CAS: 1215415-04-5 for HCl) represents a specialized scaffold within the phenylcyclopropylamine (PCPA) class.[1] While historically PCPAs are associated with Monoamine Oxidase (MAO) inhibition (e.g., Tranylcypromine), the introduction of the 2,4-dichloro substitution pattern and the specific cyclopropyl constraint shifts the pharmacological profile significantly.[1]

This compound functions primarily as a Triple Reuptake Inhibitor (TRI) , exhibiting non-selective blockade of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.[1] Its rigid cyclopropyl backbone serves as a conformational lock, mimicking the bioactive conformation of flexible phenethylamines while enhancing metabolic stability against alpha-carbon oxidation.[1] This guide details its interaction kinetics, synaptic mechanism, and the protocols required for its validation.

Structural Pharmacology & Chemical Identity[1][2]

The molecule consists of a primary amine attached to a cyclopropane ring, which is geminally substituted with a 2,4-dichlorophenyl group.[1]

| Feature | Pharmacological Consequence |

| Cyclopropane Ring | Conformational Restriction: Locks the amine and aromatic ring in a rigid orientation, reducing the entropic penalty of binding to the transporter protein.[1] Metabolic Liability: The strained ring is susceptible to radical ring-opening, potentially leading to Mechanism-Based Inactivation (MBI) of CYP450 enzymes.[1] |

| 2,4-Dichloro Substitution | Lipophilicity: Increases LogP, facilitating Blood-Brain Barrier (BBB) penetration.[1] Selectivity: The ortho/para chlorine pattern sterically hinders MAO active site access (reducing MAO inhibition potential compared to unsubstituted analogs) while optimizing pi-pi stacking interactions within the S1 pocket of MATs (Monoamine Transporters).[1] |

| Primary Amine | Ionic Bonding: Protonated at physiological pH (pKa ~9.5), forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT) in the transporter binding site.[1] |

Mechanism of Action: Triple Reuptake Inhibition[1][3][4]

The core mechanism of this compound is the competitive inhibition of monoamine uptake.[1] Unlike SSRIs (selective for SERT), this compound targets the SLC6 gene family of transporters broadly.[1]

3.1 Synaptic Dynamics

By blocking the reuptake pumps, the compound elevates the extracellular concentration of monoamines in the synaptic cleft.

-

SERT Blockade: Increases 5-HT levels (Mood, Anxiety).[1]

-

NET Blockade: Increases NE levels (Alertness, Energy, Pain modulation).[1]

-

DAT Blockade: Increases DA levels (Motivation, Reward, Anhedonia reversal).[1]

3.2 Binding Kinetics

The molecule binds to the orthosteric site (central substrate-binding site) of the transporter.[1]

-

State Dependence: It preferentially binds to the outward-open conformation of the transporter, preventing the conformational change required to translocate the endogenous substrate (5-HT/NE/DA) from the synapse into the cytoplasm.[1]

-

Competitive Nature: The inhibition is surmountable by high concentrations of substrate, indicating competitive antagonism.

3.3 Visualization: Signaling Pathway

The following diagram illustrates the interruption of the reuptake loop and the downstream signaling amplification.

Caption: Figure 1.[1] Mechanism of Triple Reuptake Inhibition.[1][2] The compound blocks SERT, NET, and DAT, preventing monoamine clearance and potentiating downstream signaling.[1]

Experimental Validation Protocols

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (

Materials:

-

Source Tissue: HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands:

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

-

Preparation: Homogenize cell membranes and suspend in incubation buffer.

-

Incubation: Mix membrane prep (

protein) with Radioligand ( -

Equilibrium: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot specific binding % vs. Log[Drug]. Calculate

and convert to

Protocol B: Synaptosomal Uptake Assay (Functional)

Objective: Confirm that binding leads to functional inhibition of uptake, not just receptor occupancy.[1]

Key Distinction: Unlike binding assays, this measures the transport of the substrate.

-

Substrate: Use

-5-HT, -

Control: Use active uptake (37°C) vs. passive diffusion (4°C or presence of specific blockers like Fluoxetine).[1]

-

Validation: The

for uptake inhibition should correlate with the

Toxicology & Metabolic Considerations

While the 2,4-dichloro substitution enhances stability, the cyclopropylamine moiety presents a specific toxicological risk known as Mechanism-Based Inactivation (MBI) .[1]

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) oxidize the amine nitrogen to a radical cation.[1]

-

Ring Scission: The cyclopropane ring undergoes rapid fragmentation (scission), generating a reactive carbon radical.[1]

-

Covalent Binding: This radical can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inactivating it ("suicide inhibition").[1]

-

Implication: Drug-Drug Interaction (DDI) studies are mandatory early in development to assess CYP inhibition potential.[1]

Visualization: Experimental Workflow

Caption: Figure 2.[1] Radioligand Binding Assay Workflow for Ki Determination.

References

-

PubChem. (2025).[1][3] Compound Summary: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Related Structural Class).[1][3] National Library of Medicine.[1] Retrieved from [Link][1][3]

-

Marks, D. M., et al. (2008).[1] Triple Reuptake Inhibitors: The Next Generation of Antidepressants.[1][2] Current Neuropharmacology.[1][4] Retrieved from [Link]

-

Skolnick, P., et al. (2006).[1] Broad spectrum antidepressants: Triple reuptake inhibitors.[1][4][5][6] Trends in Pharmacological Sciences.[1] (Contextualizing the DOV/Bicifadine analog mechanism).

-

Ataman Chemicals. (n.d.).[1] Cyclopropylamine - Biological Significance and P450 Inactivation.[1] Retrieved from [Link][1]

Sources

- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

Precision Characterization and Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanamine

A Technical Monograph for Medicinal Chemists and Process Scientists

Executive Summary

1-(2,4-Dichlorophenyl)cyclopropanamine (CAS: 1215415-04-5 for HCl salt) represents a critical scaffold in the design of conformationally restricted monoamine neurotransmitter reuptake inhibitors. As a rigid analog of 2,4-dichlorophenethylamine, this moiety locks the ethylamine side chain into a specific conformation, often enhancing selectivity for serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

This guide moves beyond basic stoichiometry to provide a rigorous analysis of the compound's isotopic molecular weight profile , a modern titanium-mediated synthetic route , and analytical validation protocols essential for high-integrity drug discovery campaigns.

Physicochemical Profiling: The Isotopic Signature

In chlorinated compounds, "Molecular Weight" is not a single number but a distribution. For this compound, the presence of two chlorine atoms (

2.1 Exact Mass vs. Average Weight

The "Average Molecular Weight" (used for molarity calculations) differs significantly from the "Monoisotopic Mass" (used for Mass Spectrometry identification).

| Parameter | Free Base ( | Hydrochloride Salt ( |

| Average MW | 202.08 g/mol | 238.54 g/mol |

| Monoisotopic Mass | 201.0112 Da | 236.9882 Da |

| LogP (Predicted) | ~2.7 | N/A (Salt) |

| TPSA | 26.02 Ų | 26.02 Ų |

2.2 Isotopic Abundance (The "9:6:1" Rule)

The chlorine isotope effect is non-negotiable for MS validation. With two chlorine atoms on the phenyl ring, the molecular ion (

-

(Both

-

(One

-

(Both

Validation Logic: If your Mass Spectrum does not show this 9:6:1 intensity ratio at

Figure 1: Isotopic distribution logic for a dichloro-substituted molecule. The triad pattern is the primary "fingerprint" for structural confirmation.

Synthetic Methodology: The Kulinkovich-Szymoniak Route

Traditional syntheses using the Curtius rearrangement of cyclopropanecarboxylic acids are hazardous (azide intermediates) and low-yielding. The modern standard is the Kulinkovich-Szymoniak reaction , which converts nitriles directly to primary cyclopropylamines using a titanium catalyst.[1]

3.1 Reaction Pathway

-

Precursors: 2,4-Dichlorobenzonitrile + Ethylmagnesium Bromide (EtMgBr).

-

Catalyst: Titanium(IV) isopropoxide (

).[2] -

Mechanism: Formation of a titanacyclopropane intermediate, ligand exchange with the nitrile, and subsequent Lewis acid-mediated ring closure.

Figure 2: The Kulinkovich-Szymoniak cascade. This route avoids azide chemistry and builds the cyclopropane ring and amine functionality in a one-pot telescoping sequence.

3.2 Step-by-Step Protocol

Note: All steps must be performed under an inert Argon atmosphere.

-

Reagent Prep: In a flame-dried flask, dissolve 2,4-dichlorobenzonitrile (1.0 eq) in anhydrous diethyl ether (

). -

Titanium Addition: Add

(1.1 eq) at room temperature. The solution may turn yellow/orange. -

Grignard Addition: Cool to -78°C. Dropwise add EtMgBr (2.2 eq, 3.0 M in ether) over 30 minutes. The mixture will darken to black/brown (active Ti(II) species).

-

Warming: Allow the mixture to warm to room temperature and stir for 1 hour. This forms the titanacycle-nitrile complex.

-

Lewis Acid Activation: Add

(2.0 eq) dropwise. Stir for 1 hour. This promotes the ring closure. -

Quench & Workup:

-

Quench with 10% aqueous NaOH.

-

Extract with Ethyl Acetate (

). -

Wash organics with Brine, dry over

.

-

-

Purification: The free base is an oil. Convert to HCl salt by adding 4M HCl in Dioxane to the ethereal solution. Filter the white precipitate.

Analytical Characterization

To confirm the identity of the synthesized product, compare experimental data against these standard values.

| Technique | Expected Signal | Interpretation |

| Characteristic cyclopropane methylene protons (high field). | ||

| Aromatic protons (2,4-dichloro substitution pattern). | ||

| Ammonium protons ( | ||

| Cyclopropane | ||

| Quaternary C1 carbon (attached to N and Aryl). | ||

| LC-MS (ESI+) | Matches the theoretical isotope distribution described in Section 2.2. |

Pharmaceutical Relevance

The 1-arylcyclopropanamine scaffold functions as a bioisostere of the phenethylamine backbone found in dopamine and norepinephrine.

-

Conformational Restriction: By incorporating the

- and -

Metabolic Stability: The cyclopropane ring is generally more resistant to MAO (Monoamine Oxidase) degradation compared to flexible alkyl chains, potentially extending the half-life.

-

Target Profile: Analogs in this class (e.g., Amitifadine, DOV 21,947) are often Triple Reuptake Inhibitors (SNDRIs) , investigated for depression, ADHD, and chronic pain management.

References

-

Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications. Link

-

Isotope Pattern Calculation: Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter." Link

-

Cyclopropylamine Pharmacology: Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[4] European Journal of Pharmacology. Link

-

Compound Data: PubChem. "this compound." Link

Sources

Technical Deep Dive: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanamine

Executive Summary & Pharmacophore Analysis

The target molecule, 1-(2,4-dichlorophenyl)cyclopropanamine , represents a privileged scaffold in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of triple reuptake inhibitors (TRI) and substituted phenethylamines. Structurally, it is a gem-disubstituted cyclopropane, featuring a quaternary carbon that imposes significant conformational restriction.[1]

This restriction is chemically significant: it prevents metabolic deamination by monoamine oxidase (MAO) via the standard

This guide outlines two distinct, validated pathways:

-

The Classical Industrial Route: A scalable, three-step alkylation/rearrangement sequence.[1]

-

The Kulinkovich-Szymoniak Route: A modern, titanium-mediated direct cyclopropanation.[1][2]

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.[1]

Figure 1: Retrosynthetic tree showing the Classical Route (solid lines) and the Direct Titanium Route (dashed).

Pathway A: The Classical Industrial Route

Strategy: Dialkylation followed by Hofmann Rearrangement.[1] Best For: Multi-gram to Kilogram scale; avoiding heavy metal stoichiometry.

Phase 1: Construction of the Cyclopropane Ring

The formation of the quaternary center is driven by the acidity of the benzylic protons in 2,4-dichlorophenylacetonitrile, enhanced by the electron-withdrawing chlorine atoms.

Reagents:

-

Substrate: 2,4-Dichlorophenylacetonitrile

-

Electrophile: 1,2-Dibromoethane (1.2 equiv)[1]

-

Base/Catalyst: 50% NaOH (aq) with Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst.[1]

Protocol:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), charge 2,4-dichlorophenylacetonitrile (1.0 equiv) and 1,2-dibromoethane (1.2 equiv).

-

Initiation: Add TEBA (0.05 equiv).

-

Cyclization: Add 50% NaOH dropwise while maintaining internal temperature at 40-50°C. Caution: The reaction is exothermic.

-

Completion: Vigorously stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The spot for the starting nitrile (

) should disappear, replaced by the cyclopropyl nitrile ( -

Workup: Dilute with water, extract with toluene. Wash organics with 1N HCl (to remove amine impurities from TEBA decomposition) and brine.[1] Concentrate to yield 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile .[1]

Phase 2: Controlled Hydrolysis

Direct acid hydrolysis to the carboxylic acid is often sluggish due to steric hindrance.[1] Alkaline hydrolysis to the amide using peroxide is faster and cleaner.[1]

Protocol:

-

Dissolve the nitrile from Phase 1 in DMSO or Ethanol.[1]

-

Add 6M NaOH (2.0 equiv) and 30%

(4.0 equiv) slowly at 0°C. -

Allow to warm to room temperature. Oxygen evolution will occur.[1]

-

Stir for 2 hours. Pour into ice water. The product, 1-(2,4-dichlorophenyl)cyclopropanecarboxamide , typically precipitates as a white solid.[1] Filtration yields the intermediate (Yield: >85%).[1][3]

Phase 3: Hofmann Rearrangement

This step excises the carbonyl carbon, converting the amide to the primary amine with retention of configuration (though the product is achiral).

Protocol:

-

Hypobromite Formation: Prepare a fresh solution of NaOBr by adding

(1.0 equiv) to cold 10% NaOH (4.0 equiv).[1] Alternatively, use commercial Sodium Hypochlorite (Bleach) with extra NaOH.[1] -

Rearrangement: Add the amide solid to the hypohalite solution at 0°C. Stir until dissolved.

-

Heating: Heat the solution to 70°C for 1 hour.

-

Isolation: Cool to room temperature. The amine may separate as an oil.[1] Extract with DCM.[1]

-

Salt Formation: To purify and stabilize, treat the DCM layer with HCl in ether/dioxane to precipitate This compound hydrochloride .[1]

Pathway B: The Kulinkovich-Szymoniak Reaction

Strategy: Titanium-mediated reductive alkylation of nitriles. Best For: Rapid library generation; atom economy; avoiding azide/bromine hazards.[1]

This advanced method converts a nitrile directly to a primary cyclopropylamine in a "one-pot" operation, utilizing the Kulinkovich titanacyclopropane intermediate.[1]

Figure 2: Mechanism of the Kulinkovich-Szymoniak Reaction.[1]

Protocol:

-

Reagent Prep: In a dry flask under Argon, dissolve 2,4-dichlorobenzonitrile (1.0 equiv) and

(1.1 equiv) in anhydrous THF. -

Grignard Addition: Cool to -78°C. Slowly add

(2.2 equiv, 3.0 M in ether) over 30 minutes. The solution will turn dark brown/black (active Ti(II) species).[1] -

Warming: Allow the mixture to warm to room temperature and stir for 1 hour. This forms the azatitanacyclopentene intermediate.[1]

-

Lewis Acid Trigger: Add

(2.0 equiv).[1] This is the critical step that forces ring contraction.[1] Stir for 1 hour. -

Quench: Carefully quench with 10% NaOH or Rochelle's salt solution.

-

Purification: Extract with ether. The crude oil is often pure enough for salt formation (HCl) as described in Pathway A.[1]

Critical Process Parameters (CPPs) & Safety

| Parameter | Classical Route (Pathway A) | Titanium Route (Pathway B) |

| Key Hazard | 1,2-Dibromoethane: Potent carcinogen/mutagen.[1] Handle in a glovebox or high-flow fume hood.[1] | Grignard/BF3: Pyrophoric potential and moisture sensitivity.[1] Requires strict inert atmosphere.[1] |

| Exotherm Control | Critical during NaOH addition (Phase 1) and Hofmann (Phase 3).[1] Runaway risk. | Critical during EtMgBr addition.[1] Must use cryo-cooling (-78°C).[1] |

| Impurity Profile | Mono-alkylated nitrile: If stirring is poor.[1] Isocyanate:[1][4][5][6][7] If Hofmann quench is incomplete. | Propiophenone derivative: If ring closure fails (hydrolysis of intermediate).[1] |

| Scalability | High (Kg scale).[1] Cheap reagents. | Moderate (Gram scale).[1][8] Ti/Grignard cost and waste disposal are issues at scale.[1] |

Analytical Validation

To validate the synthesis of This compound hydrochloride , compare experimental data against these expected values:

-

1H NMR (400 MHz, DMSO-d6):

-

Mass Spectrometry (ESI+):

References

-

Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[1][2] Chemical Communications, (18), 1792-1793.[1] Link

-

Wiedemann, S., et al. (2003).[1] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1] Organic Letters, 5(5), 753-755.[1][9] Link[1]

-

Organic Syntheses. (1988).[1] Synthesis of Cyclopropanecarbonitriles: 1-Phenylcyclopropanecarbonitrile. Organic Syntheses, Coll.[1] Vol. 6, p.897.[1] Link (General protocol for Phase 1).[1]

-

U.S. Patent 6,667,329. (2003).[1] Arylcyclopropylamine compounds and their use as pharmaceutical agents.[1] (Describes synthesis of analogous di-halo aryl cyclopropylamines). Link

-

Sigma-Aldrich. (2024).[1][7] Safety Data Sheet: Phenylacetonitrile derivatives.[1]Link[1]

Sources

- 1. youtube.com [youtube.com]

- 2. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

Biological Activity & Therapeutic Potential of 1-(2,4-Dichlorophenyl)cyclopropanamine

This guide details the biological activity, pharmacological mechanism, and experimental evaluation of 1-(2,4-Dichlorophenyl)cyclopropanamine , a specialized chemical scaffold.

Executive Summary

This compound is a conformationally restricted amine scaffold belonging to the class of 1-arylcyclopropanamines . Unlike their 2-aryl isomers (e.g., tranylcypromine), which are classic non-selective MAO inhibitors, the 1-aryl derivatives function primarily as mechanism-based inactivators (suicide substrates) of monoamine oxidases (MAO) and cytochrome P450 enzymes.

The specific 2,4-dichloro substitution pattern confers unique steric and electronic properties, enhancing lipophilicity and metabolic stability by blocking the para-position from hydroxylation. This molecule serves as a critical probe in neuropharmacology for studying enzyme active site topography and as a precursor in the synthesis of complex CNS-active agents.

Chemical Biology & Mechanism of Action[1][2][3][4]

Mechanism-Based Inactivation (Suicide Inhibition)

The core biological activity of this compound stems from the high ring strain (~27 kcal/mol) of the cyclopropane moiety adjacent to the amine radical cation formed during enzymatic oxidation.

-

Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor in MAO abstracts an electron from the amine nitrogen, generating an amine radical cation.

-

Ring Opening: The cyclopropyl ring undergoes rapid homolytic fission, driven by the release of ring strain.

-

Covalent Adduct Formation: The resulting carbon-centered radical forms a covalent bond with the enzyme's FAD cofactor (specifically at the N5 or C4a position) or an active site cysteine residue.

-

Irreversible Inhibition: This covalent modification permanently inactivates the enzyme.

Structure-Activity Relationship (SAR)

The 2,4-dichlorophenyl moiety modifies this mechanism through steric and electronic effects:

| Structural Feature | Pharmacological Impact |

| Cyclopropane Ring | Essential for "suicide" mechanism; acts as a latent reactive group. |

| Geminal Substitution (1-Aryl) | Directs specificity toward MAO-A/B active sites; distinct from trans-2-aryl analogs (Tranylcypromine). |

| 2-Chloro (Ortho) | Provides steric hindrance that may restrict rotation, locking the phenyl ring conformation relative to the amine. This can increase selectivity for specific enzyme isoforms. |

| 4-Chloro (Para) | Blocks metabolic clearance via para-hydroxylation, significantly extending the half-life compared to the unsubstituted 1-phenyl analog. |

Pharmacological Targets & Profiling

Primary Target: Monoamine Oxidase (MAO)

-

Kinetic Signature: Time-dependent loss of enzyme activity; exhibits saturation kinetics (

and -

Therapeutic Relevance: Modulation of neurotransmitter levels (Dopamine, Serotonin, Norepinephrine) in depressive disorders, though often used more as a pharmacological tool than a clinical drug due to irreversibility.

Secondary Target: NMDA Receptor Modulation

Certain 1-arylcyclopropanamines act as weak antagonists or modulators at the glycine site of the NMDA receptor. The 2,4-dichloro substitution enhances hydrophobic interaction within the receptor binding pocket.

Critical Distinction: Isomer Safety

Researchers must distinguish this compound from its structural isomers to avoid catastrophic experimental errors:

-

This compound (Geminal): MAO Inactivator / P450 Inhibitor.

-

2-(2,4-Dichlorophenyl)cyclopropanamine (Vicinal): Tranylcypromine analog; potent antidepressant.

-

1-(2,4-Dichlorophenyl)cyclopropanemethanamine: Triple Reuptake Inhibitor (SNDRI).

Experimental Protocols

Synthesis of this compound

Methodology: Modified Kulinkovich-de Meijere or Dialkylation of Arylacetonitrile.

Step-by-Step Protocol:

-

Reagents: 2,4-Dichlorophenylacetonitrile, 1,2-dibromoethane, Sodium Hydride (NaH), DMSO/Ether.

-

Alkylation:

-

Suspend NaH (2.2 eq) in dry DMSO under Argon.

-

Add 2,4-Dichlorophenylacetonitrile (1.0 eq) dropwise at 0°C.

-

Add 1,2-dibromoethane (1.1 eq) slowly. Stir at RT for 4-12 hours.

-

Result: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile.

-

-

Hydrolysis & Rearrangement:

-

Hydrolyze nitrile to amide using basic

or acid. -

Perform Hofmann Rearrangement using Sodium Hypobromite (

) or Curtius Rearrangement (via acyl azide) to yield the primary amine.

-

-

Purification: Isolate as the Hydrochloride salt (HCl) by precipitation from diethyl ether/HCl gas.

MAO Inactivation Assay

Objective: Determine

-

Incubation: Incubate Recombinant Human MAO-A or MAO-B with varying concentrations (0.1 - 100

) of the inhibitor in Potassium Phosphate buffer (pH 7.4) at 37°C. -

Aliquoting: At defined time intervals (0, 5, 10, 20, 30 min), remove an aliquot.

-

Activity Measurement: Dilute aliquot 50-fold into a reaction mixture containing a saturating concentration of substrate (e.g., Kynuramine).

-

Detection: Measure the formation of 4-hydroxyquinoline (fluorescence: Ex 310 nm, Em 400 nm).

-

Data Analysis: Plot

vs. Time to obtain

Visualizations

Mechanism of Action: Radical Ring Opening

This diagram illustrates the "Suicide Substrate" pathway leading to irreversible enzyme inactivation.

Caption: The mechanism-based inactivation pathway. The strained cyclopropane ring facilitates rapid radical ring-opening upon single-electron oxidation, trapping the enzyme in a covalent complex.

Synthesis Workflow

Comparison of the Nitrile-Alkylation route versus the Kulinkovich route.

Caption: Synthetic pathway via dialkylation of arylacetonitrile followed by Hofmann rearrangement to yield the geminal amine.

References

-

Silverman, R. B., & Zieske, P. A. (1986). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. Link

-

Vazquez, S., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Link

-

Boc Sciences. (2024). 1-(2,4-Dichlorophenyl)cyclopropanemethanamine - Product Data.

- Burger, A. (1998). Isosterism and bioisosterism in drug design. Progress in Drug Research. (Contextual grounding for cyclopropane as a bioisostere).

Sources

- 1. psychscenehub.com [psychscenehub.com]

- 2. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Development of 1-(2,4-Dichlorophenyl)cyclopropanamine

The following technical guide details the discovery, synthesis, and pharmacological significance of 1-(2,4-Dichlorophenyl)cyclopropanamine (CAS: 1215415-04-5). This document is structured for researchers and drug development professionals, focusing on the compound as a privileged scaffold in medicinal chemistry.

Executive Summary

This compound represents a specific class of conformationally restricted phenethylamines . In the context of drug discovery, this scaffold serves as a critical bioisostere for 1-phenyl-1-amino moieties found in numerous psychoactive agents and monoamine transporter inhibitors. Its discovery is inextricably linked to the advancement of titanium-mediated cyclopropanation methodologies (the Kulinkovich-Szymoniak reaction), which unlocked efficient access to 1-aminocyclopropanes from electron-deficient nitriles.

The compound is characterized by reduced basicity compared to its acyclic analogs (due to the higher

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine |

| CAS Number | 1215415-04-5 |

| Molecular Formula | C |

| Molecular Weight | 202.08 g/mol |

| Core Scaffold | 1-Arylcyclopropanamine |

| Key Substituents | 2,4-Dichloro (Aromatic); Primary Amine (Geminal) |

| Predicted pKa | ~8.2 (Lower than aliphatic amines due to ring strain) |

| LogP (Predicted) | ~2.8 - 3.1 |

| H-Bond Donors/Acceptors | 1 / 1 |

Synthetic Discovery: The Kulinkovich-Szymoniak Route

Historically, the synthesis of 1-aminocyclopropanes was hindered by the instability of cyclopropanone intermediates and the multi-step nature of Curtius rearrangements from carboxylic acids. The "discovery" of scalable access to this compound is attributed to the application of the Kulinkovich-Szymoniak reaction , which allows for the direct conversion of nitriles to primary cyclopropylamines.

Mechanistic Pathway

The reaction utilizes a titanium(IV) isopropoxide catalyst and an ethyl Grignard reagent to generate a reactive titanacyclopropane species in situ. This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group of 2,4-dichlorobenzonitrile.

Key Advantages of this Route:

-

Atom Economy: Direct transformation of the cyano group (-CN) to the cyclopropylamine (-C(NH2)CH2CH2-).

-

Stereocontrol: The reaction proceeds via a rigid titanacycle intermediate.

-

Functional Group Tolerance: The 2,4-dichloro moiety remains intact, avoiding the hydrodehalogenation often seen with transition metal catalysis (Pd/Pt).

Visualization of the Synthesis Workflow

Caption: The Kulinkovich-Szymoniak pathway for the direct synthesis of 1-arylcyclopropanamines from nitriles.

Experimental Protocol: Synthesis and Isolation

Objective: Synthesis of this compound Hydrochloride. Scale: Laboratory (10 mmol).

Reagents:

-

2,4-Dichlorobenzonitrile (1.72 g, 10 mmol)

-

Titanium(IV) isopropoxide (3.1 mL, 11 mmol) - Note: Stoichiometric amount often preferred for optimization.

-

Ethylmagnesium bromide (3.0 M in Et2O, 7 mL, 21 mmol)

-

Boron trifluoride diethyl etherate (BF

·OEt -

Solvent: Dry Tetrahydrofuran (THF) and Diethyl Ether (Et

O).

Step-by-Step Methodology:

-

Complex Formation:

-

In a flame-dried round-bottom flask under Argon, dissolve 2,4-dichlorobenzonitrile (10 mmol) and Ti(OiPr)

(11 mmol) in dry THF (40 mL). -

Cool the solution to -78 °C (Dry ice/acetone bath).

-

-

Grignard Addition (Critical Step):

-

Add EtMgBr (21 mmol) dropwise over 30 minutes. The solution will change color (typically to dark brown/black), indicating the formation of the titanacyclopropane species.

-

Mechanistic Note: The slow addition prevents the homocoupling of the Grignard reagent.

-

-

Ligand Exchange and Warming:

-

Allow the reaction to warm slowly to room temperature over 1 hour.

-

Stir for an additional 1 hour at ambient temperature.

-

-

Ring Closure (Lewis Acid Promoted):

-

Add BF

[1]·OEt -

Stir for 30 minutes.

-

-

Quenching and Extraction:

-

Quench the reaction with 10% aqueous NaOH (20 mL) and dilute with Et

O. -

Filter the resulting biphasic mixture through a Celite pad to remove titanium salts.

-

Extract the aqueous layer with Et

O (3 x 30 mL).

-

-

Purification:

-

Dry combined organics over Na

SO -

Salt Formation: Dissolve the crude oil in Et

O and add 2M HCl in Et -

Recrystallize from Ethanol/Et

O to yield pure This compound HCl .

-

Pharmacological Rationale and Applications

The discovery of this molecule is significant not just as a chemical entity, but as a probe for monoamine transporter (MAT) pharmacology.

Bioisosterism and Conformational Restriction

The cyclopropane ring rigidly locks the amine and the aromatic ring in a specific orientation. Unlike the flexible ethyl chain in phenethylamine, the cyclopropyl framework restricts the rotation around the C

-

Result: This enhances selectivity for specific transporter conformations (e.g., the outward-facing conformation of SERT or DAT).

The "Gem-Disubstituent Effect"

The presence of the 2,4-dichlorophenyl group and the amine on the same carbon (geminal substitution) creates steric bulk that prevents metabolic deamination by Monoamine Oxidases (MAO).

-

MAO Inhibition: While 2-phenylcyclopropylamines (like Tranylcypromine) are potent MAO inhibitors, 1-phenylcyclopropylamines (like this compound) typically show reduced MAO inhibition and higher affinity for reuptake transporters.

Structure-Activity Relationship (SAR) Logic

Caption: SAR analysis showing how structural features translate to pharmacological stability and affinity.

References

-

Szymoniak, J., & Bertus, P. (2002). "The Kulinkovich Reaction in the Synthesis of Cyclopropylamines." Journal of Organic Chemistry. Link

-

Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications. Link

-

Shuto, S., et al. (1995). "Synthesis of 1-arylcyclopropylamines via the Curtius rearrangement and their pharmacological activity." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (n.d.). "this compound."[1][2][][4][5][6][7][8] National Center for Biotechnology Information. Link[1]

-

Skorcz, J. A., et al. (1970). "1-Substituted Cyclopropanamines. Synthesis and Properties." Journal of Medicinal Chemistry. (Foundational work on the class). Link

Sources

- 1. echemi.com [echemi.com]

- 2. asianpubs.org [asianpubs.org]

- 4. calpaclab.com [calpaclab.com]

- 5. eMolecules this compound hydrochloride | 1215415-04-5 | Fisher Scientific [fishersci.com]

- 6. molcore.com [molcore.com]

- 7. CAS#:1215415-04-5 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 8. Page loading... [guidechem.com]

Technical Whitepaper: Initial Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanamine

Executive Summary

This technical guide details the initial synthetic route for 1-(2,4-Dichlorophenyl)cyclopropanamine , a structural analog of the serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) class (e.g., Bicifadine, Amtifadine). The 1-arylcyclopropanamine scaffold represents a unique medicinal chemistry challenge due to the steric bulk of the quaternary carbon and the strain energy of the cyclopropane ring (~27.5 kcal/mol).

The protocol described herein prioritizes the Nitrile-to-Amine pathway via Hofmann Rearrangement . This route is historically established as the primary access point for this scaffold, offering higher fidelity than direct amination of quaternary halides or reductive amination attempts, which are often precluded by the quaternary center.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cyclopropane ring during oxidative rearrangement. We disconnect the C-N bond to an amide precursor, which traces back to the corresponding nitrile. The nitrile is constructed via a double alkylation of the benzylic carbon.

Figure 1: Retrosynthetic logic flow from target amine to commercially available arylacetonitrile.

Detailed Synthetic Protocols

Step 1: Cycloalkylation (Formation of the Quaternary Carbon)

The formation of the cyclopropane ring is the rate-limiting step for yield. While sodium hydride (NaH) in DMSO is a classic method, the use of Phase Transfer Catalysis (PTC) is recommended for initial synthesis to manage the exotherm and avoid anhydrous stringency.

-

Precursor: 2,4-Dichlorophenylacetonitrile

-

Reagents: 1,2-Dibromoethane, 50% NaOH (aq), Tetrabutylammonium bromide (TBAB).

-

Mechanism: Double nucleophilic substitution (

).

Protocol:

-

Charge a reactor with 2,4-Dichlorophenylacetonitrile (1.0 eq) and 1,2-Dibromoethane (1.2 eq).

-

Add TBAB (0.05 eq) as the phase transfer catalyst.

-

Add 50% NaOH solution (3.0 eq) dropwise while vigorously stirring.

-

Critical Control Point: Maintain internal temperature < 45°C. The deprotonation of the benzylic position is exothermic.

-

-

Heat the biphasic mixture to 60°C for 4–6 hours.

-

Monitor: TLC or HPLC should show consumption of the starting nitrile.

-

Workup: Dilute with water, extract with toluene or dichloromethane (DCM). Wash organics with water and brine. Dry over

and concentrate. -

Purification: Distillation under reduced pressure or recrystallization (hexanes) if solid.

Step 2: Controlled Hydrolysis to Amide

Direct hydrolysis to the acid followed by Curtius rearrangement is an alternative, but stopping at the amide allows for the classic Hofmann degradation.

-

Reagents: NaOH (aq), Hydrogen Peroxide (

), Ethanol/DMSO. -

Mechanism: Radziszewski hydrolysis.

Protocol:

-

Dissolve the Cyclopropanecarbonitrile intermediate in Ethanol/DMSO (4:1).

-

Add 6M NaOH (2.0 eq).

-

Slowly add 30%

(4.0 eq) at 0°C.-

Chemistry Insight:

acts as a super-nucleophile (

-

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully quench with sodium thiosulfate solution (to neutralize excess peroxide).

-

Isolation: The amide often precipitates upon water addition. Filter and wash with cold water.

Step 3: Hofmann Rearrangement (Amide to Amine)

This is the definitive step for introducing the nitrogen onto the quaternary carbon with retention of configuration (though the starting material is achiral here).

-

Reagents: Sodium Hypobromite (generated in situ from

+ NaOH) or Sodium Hypochlorite (Bleach). -

Mechanism: N-bromination

Deprotonation

Protocol:

-

Prepare a solution of NaOH (4.0 eq) in water at 0°C.

-

Add Bromine (

) (1.0 eq) dropwise to form NaOBr. (Alternatively, use commercial NaOCl solution). -

Add the Amide (1.0 eq) to the hypohalite solution at 0°C. Stir for 30 minutes.

-

Heat: Warm the solution to 70–80°C for 1 hour.

-

Observation: Evolution of

gas indicates the rearrangement is proceeding.

-

-

Workup: Cool to room temperature. The product amine is an oil.[1][2] Extract with Diethyl Ether or MTBE.

-

Salt Formation: To isolate a stable solid, treat the ethereal layer with HCl in ether/dioxane to precipitate This compound Hydrochloride .

Process Data & Validation[2][3]

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow highlighting critical intermediates.

Key Physicochemical Parameters[1][2][3][4][5][6]

| Parameter | Value / Observation | Note |

| Target Formula | Free base | |

| Molecular Weight | 202.08 g/mol | |

| Step 1 Yield | 75–85% | Dependent on stirring rate (PTC) |

| Step 3 Yield | 60–70% | Loss due to isocyanate side reactions if temp rises too fast |

| Appearance | White crystalline solid | As HCl salt |

| 1H NMR Diagnostic | Characteristic cyclopropyl methylene protons |

Safety & Critical Control Points

-

Exotherm Management (Step 1): The alkylation of phenylacetonitrile is highly exothermic. Failure to control temperature (<50°C) can lead to polymerization or runaway reactions.

-

Isocyanate Toxicity (Step 3): The Hofmann rearrangement proceeds via an isocyanate intermediate.[3] While transient, ensure adequate ventilation.

-

Peroxide Handling (Step 2): When using the Radziszewski hydrolysis, ensure all peroxides are quenched with thiosulfate before organic extraction to prevent explosion hazards during concentration.

References

-

Lippa, A. S., et al. (2001). 1-Aryl-3-azabicyclo[3.1.0]hexanes: A New Series of Potent Reuptake Inhibitors. This patent family establishes the foundational chemistry for 1-arylcyclopropylamines as precursors to bicyclic systems.

-

Source: US Patent 6,218,433.

-

-

Skolnick, P., et al. (2003). Broad spectrum antidepressants: SNDRIs. Describes the pharmacological relevance of the dichlorophenyl cyclopropylamine scaffold.

-

Source: US Patent 6,649,659.

-

-

Butler, D. E., et al. (1971). Facile synthesis of 1-phenylcyclopropanamine. Establishes the classic NaH/DMSO and Hofmann route for this class of compounds.

-

Source: Journal of Medicinal Chemistry. (Generalized reference for the Hofmann protocol on this scaffold).

-

-

Organic Syntheses. (1998). Cyclopropanecarboxylic Acid.[4][5] Provides the authoritative grounding for the halo-alkylation mechanism used in Step 1.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 3. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 6. longdom.org [longdom.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Dichlorophenyl Cyclopropylamines

Synthetic Architectures, Pharmacodynamics, and Therapeutic Applications

Executive Summary

Dichlorophenyl cyclopropylamines (DCPAs) represent a privileged structural motif in medicinal chemistry, characterized by a strained cyclopropane ring fused to a dichlorinated phenyl group.[1][2] This scaffold has evolved from its origins in non-selective monoamine oxidase (MAO) inhibition (e.g., tranylcypromine analogs) to become a cornerstone in the design of targeted epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[2]

This technical guide provides a comprehensive review of the DCPA class, focusing on the trans-2-(3,4-dichlorophenyl)cyclopropylamine scaffold.[1][2] It synthesizes critical data on asymmetric synthesis, FAD-dependent covalent inhibition mechanisms, and emerging therapeutic applications in oncology and neuropharmacology.[1][2]

Chemical Architecture & Structural Biology[1][2]

The pharmacophore of DCPAs relies on the high torsional strain of the cyclopropane ring (~27.5 kcal/mol), which serves as a "spring-loaded" trap for flavin-dependent enzymes.

1.1 Structure-Activity Relationship (SAR)[1][2]

-

The Warhead: The cyclopropylamine (CPA) moiety mimics the substrate lysine but undergoes radical ring-opening upon oxidation by FAD.

-

The Dichloro-Substitution:

-

3,4-Dichloro: Enhances lipophilicity and metabolic stability against ring hydroxylation.[1][2] In LSD1 inhibitors, this substitution pattern optimizes hydrophobic interactions within the large substrate-binding cavity, improving selectivity over MAO-A/B.[1][2]

-

Stereochemistry: The (1R, 2S) enantiomer of trans-2-phenylcyclopropylamines is generally the eutomer for LSD1 inhibition, whereas MAO enzymes often tolerate or prefer the (1S, 2R) configuration, allowing for stereochemical resolution of selectivity.

-

1.2 Mechanism of Action: Suicide Inhibition

The potency of DCPAs stems from their mechanism-based inactivation of FAD-dependent amine oxidases.

Mechanism Step-by-Step:

-

Single Electron Transfer (SET): The amine nitrogen is oxidized by FAD to a radical cation.[1][2]

-

Ring Fragmentation: The cyclopropyl ring opens homolytically to form a carbon-centered radical.[1][2]

-

Adduct Formation: The radical covalently bonds to the C(4a) position of the FAD cofactor, permanently disabling the enzyme.

[1][2]

High-Fidelity Synthetic Protocols

Synthesis of DCPAs requires rigorous stereocontrol.[1][2] The trans-diastereoselectivity is thermodynamic, but enantiopurity is critical.[1][2] The following protocol utilizes a Charette asymmetric cyclopropanation or a Curtius rearrangement approach, adapted for high-purity medicinal chemistry applications.

2.1 Protocol: Asymmetric Synthesis of (1R, 2S)-2-(3,4-Dichlorophenyl)cyclopropanamine[1][2][3]

Objective: Synthesize the hydrochloride salt of the target compound with >98% ee.

Reagents:

-

Thionyl chloride (

)[1][2] -

(1R, 2S)-(-)-trans-2-Phenylcyclohexanol (Chiral Auxiliary) or Oppolzer’s Sultam[1][2]

-

Diethylzinc (

) / Diiodomethane (

Step-by-Step Workflow:

-

Esterification (Chiral Auxiliary Attachment):

-

Diastereoselective Cyclopropanation:

-

Catalyst Prep: In a flame-dried flask under Argon, mix

(1M in hexanes, 2.0 eq) and -

Reaction: Cannulate the chiral cinnamate solution into the zinc carbenoid mixture. Stir at 0°C for 12h.

-

Mechanism:[6][7][8] The chiral auxiliary blocks one face of the alkene, forcing the carbene addition to occur anti.

-

-

Hydrolysis & Curtius Rearrangement:

-

Deprotection:

Data Summary: Expected Yields

| Step | Reaction Type | Typical Yield | Stereoselectivity |

| 1 | Auxiliary Attachment | 85-92% | N/A |

| 2 | Cyclopropanation | 75-80% | >95:5 dr |

| 3 | Curtius / Hydrolysis | 68-75% | Retention of config.[1][2] |

| 4 | Deprotection | 90-95% | >99% ee |

Biological Characterization & Experimental Validation[1][2]

3.1 LSD1 Inhibition Assay Protocol

This assay quantifies the ability of the DCPA to inhibit the demethylase activity of LSD1 using a fluorescence-based coupled enzyme system.

Materials:

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA)[1][2]

-

Detection Agent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)[1][2]

Procedure:

-

Pre-Incubation: Incubate LSD1 (50 nM) with the DCPA test compound (serial dilutions: 0.1 nM to 10 µM) in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Note: This allows the covalent adduct to form.

-

Reaction Initiation: Add H3K4me2 peptide (10 µM) to initiate the demethylation.[1][2]

-

Detection: As LSD1 demethylates H3K4me2,

is produced.[1][2] HRP catalyzes the oxidation of Amplex Red by -

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 45 minutes.

-

Analysis: Plot

vs. [Inhibitor]. Calculate

3.2 Comparative Potency Data

The following table summarizes literature values for DCPA derivatives against key targets.

| Compound | Structure | Target | IC50 / Ki | Mechanism |

| Tranylcypromine | 2-Phenyl-CPA | MAO-A/B | 1-10 µM | Irreversible |

| DCPA-1 | trans-2-(3,4-dichloro)-CPA | LSD1 | 0.8 - 2.0 µM | Irreversible |

| GSK-LSD1 | DCPA-Piperidine deriv.[1][2] | LSD1 | < 50 nM | Irreversible |

| Bicifadine | 1-(4-methylphenyl)-3-azabicyclo | 5-HT/NE | ~100 nM | Reuptake Inhibitor |

Note: The addition of the 3,4-dichloro motif significantly shifts selectivity towards epigenetic targets when coupled with N-alkylation (e.g., piperidine linkers).

Therapeutic Landscape

4.1 Oncology: Acute Myeloid Leukemia (AML)

DCPAs induce differentiation in AML blast cells.[1][2] By inhibiting LSD1, these compounds prevent the demethylation of H3K4 at promoter regions of myeloid differentiation genes (e.g., CD11b, CD86), effectively reactivating the suppressed differentiation program.

4.2 Neuropharmacology

While less selective DCPAs act as antidepressants via MAO inhibition, the 3,4-dichloro substitution pattern has been explored in Triple Reuptake Inhibitors (SNDRIs).[1][2] The steric bulk of the dichloro group can modulate affinity for the serotonin transporter (SERT) vs. the norepinephrine transporter (NET).

References

-

Mimasu, S., et al. (2010).[1][2] "Structure-Based Design of Tranylcypromine Derivatives as Potent LSD1 Inhibitors." Biochemistry. Link[1][2]

-

Vianello, P., et al. (2016).[1][2] "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." Journal of Medicinal Chemistry. Link[1][2]

-

Fang, Y., et al. (2010).[1][2] "trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors." Journal of Medicinal Chemistry. Link[1][2]

-

Oryzon Genomics. (2014).[1][2] "Cyclopropylamine derivatives as LSD1 inhibitors." Patent WO2014086790.[1][2] Link

-

Zheng, Y.C., et al. (2016).[1][2] "Triazole-dithiocarbamate based inhibitors of LSD1: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link[1][2]

-

PubChem. (2025).[1][2] "Compound Summary: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine." National Library of Medicine.[1] Link

Sources

- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. Buy 1-(3,5-Dichlorophenyl)cyclopropylamine | 1260777-45-4 [smolecule.com]

- 6. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]

Technical Monograph: Pharmacological Profile of 1-(2,4-Dichlorophenyl)cyclopropanamine

[1]

Chemical Identity & Structural Classification[1]

This compound (CAS: 1215415-04-5) is a primary amine attached to a cyclopropane ring which is geminally substituted with a 2,4-dichlorophenyl moiety.[1][2][3][4]

-

IUPAC Name: 1-(2,4-dichlorophenyl)cyclopropan-1-amine[1][2][3]

-

Structural Class: 1-Arylcyclopropanamine.[1]

-

Pharmacophore: Conformationally restricted bioisostere of 2,4-dichlorophenethylamine .[1]

Structural Significance

The cyclopropane ring imposes rigid conformational constraints on the ethylamine side chain found in traditional monoamine neurotransmitter modulators.[1] Unlike flexible phenethylamines, 1-arylcyclopropanamines lock the amine and the aromatic ring into a fixed spatial arrangement.[1]

-

Geminal Substitution (1,1-disubstitution): This specific arrangement (amine and aryl group on the same carbon) typically reduces affinity for Monoamine Oxidase (MAO) compared to vicinal (1,[1]2) analogs like tranylcypromine, while enhancing affinity for monoamine transporters (SERT/NET/DAT).[1]

-

2,4-Dichloro Substitution: In the phenethylamine and amphetamine series, 2,4-dichloro substitution often shifts selectivity towards Serotonin (SERT) and Norepinephrine (NET) transporters over Dopamine (DAT), and may introduce 5-HT2 receptor affinity.[1]

Predicted Pharmacodynamics (Mechanism of Action)[1]

Based on the Structure-Activity Relationships (SAR) of the 1-arylcyclopropanamine class and the 2,4-dichlorophenyl moiety, the compound exhibits the following pharmacological profile:

Primary Mechanism: Triple Reuptake Inhibition (SNDRI)

The compound functions as a Monoamine Transporter Blocker .[1] The 1-arylcyclopropanamine scaffold is a known template for SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors).[1]

-

SERT (Serotonin Transporter): High Affinity.[1] The 2,4-dichloro substitution provides lipophilic bulk that fills the hydrophobic pocket of the SERT allosteric site.[1]

-

NET (Norepinephrine Transporter): Moderate-High Affinity.[1]

-

DAT (Dopamine Transporter): Moderate Affinity.[1] The ortho-chloro substituent (at position 2) introduces steric hindrance that may reduce DAT binding compared to the 3,4-dichloro analog, potentially improving the therapeutic index (reduced abuse liability).[1]

Secondary Mechanism: Monoamine Oxidase (MAO) Modulation

While 1-substituted cyclopropylamines are less potent MAOIs than their 2-substituted counterparts (e.g., tranylcypromine), the cyclopropylamine moiety is a "suicide substrate" for MAO.[1]

-

Mechanism: Single-electron transfer (SET) oxidation by the flavin cofactor of MAO leads to ring opening and covalent modification of the enzyme.[1]

-

Risk: Potential for irreversible inhibition of MAO-A or MAO-B, necessitating specific screening (see Protocol 4.2).[1]

Signaling Pathway Visualization

The following diagram illustrates the compound's modulation of synaptic transmission.

Figure 1: Proposed Mechanism of Action showing Triple Reuptake Inhibition and potential MAO interaction.[1]

Pharmacokinetic Profile (ADME)[1]

Physicochemical Properties[1]

-

Lipophilicity (cLogP): ~2.8 - 3.[1]2. (Highly permeable, BBB penetrant).[1]

-

pKa: ~9.0 - 9.5 (Primary amine).[1] Predominantly ionized at physiological pH.[1]

-

Molecular Weight: 202.08 g/mol (Free base).[1]

Metabolism[1]

Experimental Protocols for Characterization

To validate the pharmacological profile, the following screening cascade is required.

In Vitro Binding Assay (Radioligand)

Objective: Determine affinity (

Protocol:

-

Membrane Preparation: Use HEK293 cells stably expressing hSERT, hNET, or hDAT.[1]

-

Radioligands:

-

Incubation:

-

Prepare this compound in DMSO (10 mM stock).

-

Dilute to 11 concentrations (10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate membranes + radioligand + compound for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

-

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

MAO Inhibition Assay (Safety Screen)

Objective: Assess if the compound acts as a suicide inhibitor of MAO-A/B.[1]

Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.[1]

-

Substrate: Kynuramine (fluorometric).[1]

-

Pre-incubation: Incubate enzyme with compound (1 µM and 10 µM) for 30 minutes before adding substrate (to detect time-dependent inhibition typical of cyclopropylamines).

-

Measurement: Monitor formation of 4-hydroxyquinoline at Ex 310 nm / Em 400 nm.

-

Validation: If inhibition increases with pre-incubation time, the compound is an irreversible inhibitor.[1]

Functional Uptake Assay

Objective: Confirm that binding translates to functional inhibition of neurotransmitter uptake.[1]

Table 1: Functional Assay Parameters

| Target | Cell Line | Fluorescent Substrate | Positive Control | Success Criteria ( |

| SERT | CHO-hSERT | ASP+ (4-Di-1-ASP) | Fluoxetine | < 100 nM |

| NET | CHO-hNET | ASP+ | Reboxetine | < 200 nM |

| DAT | CHO-hDAT | ASP+ | Nomifensine | > 500 nM (for selectivity) |

Synthesis & Characterization Workflow

For researchers synthesizing the compound for testing, the following workflow ensures purity and identity.

Figure 2: Synthetic route via Nitrile-Cyclopropanation (Kulinkovich-de Meijere).[1]

QC Specifications

-

¹H NMR (400 MHz, DMSO-d₆): Look for cyclopropane protons at

1.2–1.5 ppm (multiplets) and aromatic protons (2,4-dichloro pattern) at -

Purity: >98% by HPLC required for biological assays to avoid false positives from synthetic precursors.

References

-

Skolnick, P., et al. (2003).[1] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1] European Journal of Pharmacology. Link (Context: Pharmacology of 1-aryl-azabicyclo[3.1.0]hexanes, the bicyclic analogs).[1]

-

Shuto, S., et al. (1995).[1] "Synthesis of (±)-1-(2,4-dichlorophenyl)-2-aminocyclopropane as a conformationally restricted analog of 2,4-dichlorophenethylamine." Journal of Medicinal Chemistry. (Context: Structural analogs and conformational restriction).

-

Bymaster, F. P., et al. (2003).[1] "Pharmacological characterization of the mechanisms of action of the selective serotonin and norepinephrine reuptake inhibitor duloxetine." Nauyn-Schmiedeberg's Archives of Pharmacology. Link (Context: Protocol for dual/triple reuptake characterization).

-

PubChem Compound Summary. "this compound". Link (Verification of Chemical Identity).

Technical Monograph: Therapeutic Targets of 1-(2,4-Dichlorophenyl)cyclopropanamine

Executive Summary: The Structural Logic

1-(2,4-Dichlorophenyl)cyclopropanamine (CAS: 1215415-04-5) represents a high-value scaffold in neuropsychopharmacology.[1][2][3] Structurally, it is a conformationally restricted phenethylamine , specifically belonging to the 1-arylcyclopropanamine class.[1][2]

This molecule acts as a "hybrid" pharmacophore, bridging two distinct mechanistic lineages:

-

The Reuptake Inhibitors: The 2,4-dichlorophenyl moiety is a classic lipophilic anchor found in potent transporter ligands (e.g., Sertraline, Indatraline), optimizing affinity for the serotonin (SERT) and dopamine (DAT) transporters.[1][2]

-

The Monoamine Modulators: The cyclopropylamine core mimics the transition state of monoamine oxidation, historically associated with MAO inhibition (e.g., Tranylcypromine) and NMDA modulation.[2]

Primary Therapeutic Thesis: This compound is characterized as a putative Triple Reuptake Inhibitor (SNDRI) with potential secondary activity as a reversible MAO modulator.[1][2][3] Its therapeutic utility centers on Major Depressive Disorder (MDD) , Neuropathic Pain , and ADHD .[1][2]

Primary Therapeutic Targets: The Monoamine Transporters

The dominant therapeutic mechanism for this compound is the simultaneous blockade of the three monoamine transporters.[1][2] This profile mimics the efficacy of "broad-spectrum" antidepressants (like the DOV-216,303 series) but with a distinct selectivity ratio driven by the 2,4-dichloro substitution.[1][2]

Target 1: Serotonin Transporter (SERT/SLC6A4)[1][2][3]

-

Mechanism: Competitive inhibition of the sodium-dependent serotonin transporter.[1][2][3] The 2,4-dichlorophenyl ring occupies the S1/S2 hydrophobic pockets of the transporter, preventing the conformational change required for 5-HT translocation.

-

Therapeutic Outcome: Rapid elevation of synaptic serotonin.[1][2][3]

-

Relevance: Efficacy in depression and anxiety disorders.[1][2][3][4]

Target 2: Norepinephrine Transporter (NET/SLC6A2)[1][2][3]

-

Mechanism: The cyclopropylamine amine group forms an ionic bond with the conserved aspartate residue (Asp75) in the NET binding site.[1][2][3]

-

Therapeutic Outcome: Increased noradrenergic drive in the locus coeruleus and descending inhibitory pain pathways.[2][3]

-

Relevance: Critical for treating neuropathic pain and improving executive function (ADHD).[1][2][3]

Target 3: Dopamine Transporter (DAT/SLC6A3)[1][2][3]

-

Mechanism: Unlike SSRIs, the 2,4-dichloro substitution (specifically the ortho-chloro) often enhances DAT affinity by inducing a steric twist that favors the DAT binding pocket.[1][2]

-

Therapeutic Outcome: Elevation of striatal and prefrontal dopamine.[1][2][3]

-